molecular formula C13H14FN3O B11804693 5-(4-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

5-(4-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11804693
M. Wt: 247.27 g/mol
InChI Key: VLYIBRPEPMWVIG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a piperidin-2-yl group and a 4-fluorophenyl moiety, respectively. This compound is of interest in drug discovery, particularly for applications in oncology and antimicrobial therapy, though its specific pharmacological profile requires further investigation.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H14FN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h4-7,11,15H,1-3,8H2

InChI Key

VLYIBRPEPMWVIG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Amidoxime Precursor

Piperidine-2-carboxamidoxime is prepared by treating piperidine-2-carbonitrile with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH, reflux, 6–12 h). Concurrently, 4-fluorobenzoic acid is activated as an acyl chloride or ester (e.g., using thionyl chloride or DCC).

Cyclization to the 1,2,4-Oxadiazole Core

The amidoxime reacts with the activated 4-fluorobenzoyl derivative (e.g., 4-fluorobenzoyl chloride) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C, 8–24 h). Yields range from 45% to 68%. Side products, such as 1,2,5-oxadiazole-2-oxides, are minimized using catalytic bases like pyridine or TEA.

Reaction Scheme:

Piperidine-2-carboxamidoxime+4-Fluorobenzoyl chlorideDMF, 100°CThis compound+HCl\text{Piperidine-2-carboxamidoxime} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{DMF, 100°C}} \text{this compound} + \text{HCl}

One-Pot Synthesis in Superbase Media

Recent advances employ NaOH/DMSO as a superbase system to facilitate one-pot synthesis from amidoximes and esters. This method eliminates intermediate isolation, improving efficiency:

  • Procedure: Piperidine-2-carboxamidoxime and methyl 4-fluorobenzoate are combined in NaOH/DMSO (1:2 ratio) and stirred at room temperature for 12–24 h.

  • Mechanism: The superbase deprotonates the amidoxime, enhancing nucleophilicity for attack on the ester carbonyl. Cyclodehydration occurs spontaneously.

  • Yield: 55–70%, with reduced byproducts compared to traditional methods.

Advantages:

  • Avoids toxic solvents (e.g., DMF).

  • Shorter reaction time (12–24 h vs. 24–48 h).

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes:

  • Conditions: Amidoxime and acyl chloride are irradiated at 150–200 W in a sealed vessel (100–150°C, 10–30 min).

  • Yield: 60–75%, with higher purity due to minimized thermal degradation.

Example Protocol:

  • Piperidine-2-carboxamidoxime (1.0 equiv), 4-fluorobenzoyl chloride (1.2 equiv), DMF (5 mL).

  • Microwave: 150 W, 120°C, 15 min.

  • Isolation: Column chromatography (hexane/EtOAc 3:1).

Mechanochemical Synthesis

Solid-state grinding offers a solvent-free alternative, though specific applications for this compound remain exploratory:

  • Procedure: Equimolar amidoxime and 4-fluorobenzoyl chloride are ground with a catalytic amount of K₂CO₃ in a ball mill (30–60 min).

  • Yield: ~50% (preliminary reports).

Challenges:

  • Limited scalability.

  • Requires optimization for piperidine-containing substrates.

Comparative Analysis of Methods

Method Conditions Yield Time Purity
Traditional HeterocyclizationDMF, 100°C, 24 h45–68%24–48 hModerate
One-Pot (NaOH/DMSO)RT, 24 h55–70%12–24 hHigh
Microwave-Assisted150 W, 15 min60–75%15–30 minHigh
MechanochemicalBall milling, 60 min~50%1 hLow

Key Observations:

  • Microwave-assisted synthesis provides the best balance of yield and efficiency.

  • One-pot methods are preferable for large-scale production due to lower solvent use.

Challenges and Optimization Strategies

Byproduct Formation

  • Dimerization: Nitrile oxide intermediates may dimerize, forming 1,2,5-oxadiazole-2-oxides. Mitigated using PtCl₄ catalysis or low-temperature conditions.

  • Hydrolysis: The oxadiazole ring is sensitive to strong acids/bases. Neutral pH during workup is critical.

Piperidine Substitution

Introducing the piperidin-2-yl group early (e.g., using piperidine-2-carbonitrile) avoids steric hindrance during cyclization. Post-synthetic modification (e.g., reductive amination) is less efficient .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidinyl group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

Basic Information

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 1292691-56-5

Structure

The compound features a piperidine ring substituted with a 4-fluorophenyl group and an oxadiazole moiety, which contributes to its biological activity.

Medicinal Chemistry

5-(4-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole has shown promising results in medicinal chemistry:

  • Anticancer Activity : Studies indicate that compounds with oxadiazole scaffolds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperidine ring enhances the compound's ability to penetrate cell membranes and interact with biological targets.
  • Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Neurological Research

The piperidine component is known for its neuroactive properties. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders such as anxiety and depression.

Material Science

Due to its unique chemical structure, this compound is being investigated for applications in material science:

  • Fluorescent Materials : The fluorinated phenyl group contributes to the photophysical properties of the compound, making it suitable for use in fluorescent materials and sensors.

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Medicinal ChemistryAnticancer and antimicrobial activities
Neurological ResearchPotential neuroactive effects
Material ScienceSuitable for fluorescent materials

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of oxadiazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values suggesting strong potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

In another investigation published in Antibiotics, researchers evaluated the antimicrobial efficacy of various oxadiazoles against Gram-positive and Gram-negative bacteria. The study found that compounds similar to this compound exhibited notable activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-(4-fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can be contextualized by comparing it to structurally analogous 1,2,4-oxadiazole derivatives. Key comparisons include:

Substituent Effects at Position 3

  • Piperidin-2-yl vs. Pyridyl Groups :
    Compounds such as 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l, from ) demonstrate that replacing the piperidine ring with a pyridyl group retains biological activity. In apoptosis-inducing assays, pyridyl-substituted derivatives showed potent anticancer effects, suggesting that nitrogen-containing heterocycles at position 3 are critical for target binding . However, the piperidinyl group in the target compound may confer improved solubility due to its aliphatic nature compared to aromatic pyridyl groups.

  • Piperidin-4-yl vs. Piperidin-2-yl: The hydrochloride salt of 5-(4-fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole () shares structural similarity but differs in the position of the piperidine nitrogen.

Substituent Effects at Position 5

  • 4-Fluorophenyl vs. Halogenated Aryl Groups: Derivatives like 5-(4-bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole () and 5,5'-bis(4-fluorophenyl)-3,3'-bi(1,2,4-oxadiazole) (4e, ) highlight the role of halogen substituents. The bis-oxadiazole 4e, with dual 4-fluorophenyl groups, exhibited a melting point of 176–293°C, suggesting higher crystallinity than the monomeric target compound .
  • 4-Fluorophenyl vs. Nitrophenyl Groups :
    5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole () introduces a nitro group, a strong electron-withdrawing substituent. Nitro-substituted derivatives are often associated with enhanced reactivity in electrophilic substitutions but may also increase toxicity risks, limiting therapeutic utility compared to the fluorine-substituted target compound .

Physicochemical Properties

  • Molecular Weight and Solubility :
    The molecular weight of the target compound (C₁₃H₁₃FN₃O) is approximately 245.26 g/mol, comparable to 5-(methoxymethyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole (197.23 g/mol, ). The methoxymethyl group in the latter reduces aromaticity, likely improving aqueous solubility, whereas the 4-fluorophenyl group in the target compound may enhance lipid solubility .

  • Synthetic Accessibility: Synthesis yields for bis-oxadiazoles (51–65%, ) are lower than typical monomeric oxadiazoles, suggesting that the target compound’s single oxadiazole core may be more synthetically tractable .

Biological Activity

5-(4-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this oxadiazole derivative, focusing on its anticancer potential, mechanism of action, and other pharmacological effects.

Chemical Structure

The compound's structure is characterized by the presence of a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities. The molecular formula is C13H15F1N3OC_{13}H_{15}F_{1}N_{3}O with a molecular weight of 250.28 g/mol.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound derivatives. Notably:

  • Cytotoxic Effects : Research indicates that these derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, one study reported IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, showing promise as potential chemotherapeutic agents .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that these compounds activate apoptotic pathways through increased expression of pro-apoptotic proteins like p53 and caspase-3 cleavage .

Other Pharmacological Activities

Beyond anticancer effects, this compound has shown:

  • Anti-inflammatory Activity : In vivo studies demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models, suggesting a potential for treating inflammatory diseases .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity using DPPH radical scavenging assays, showing notable radical scavenging activity compared to standard antioxidants like ascorbic acid .

Data Summary

Biological Activity Cell Line/Model IC50 Value (µM) Reference
CytotoxicityMCF-715.63
CytotoxicityMEL-810.38
Anti-inflammatoryCarrageenan modelSignificant inhibition
AntioxidantDPPH assay32.0 - 87.3%

Study on Hepatocellular Carcinoma

A recent study highlighted the potential of this compound derivatives as agonists of human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and cancer treatment strategies . This research opens avenues for exploring these compounds in hepatocellular carcinoma therapy.

Comparative Analysis with Other Compounds

Comparative studies have shown that certain derivatives of 1,2,4-oxadiazoles exhibit greater cytotoxicity than traditional chemotherapeutics like doxorubicin. For example, derivatives with similar structural features were found to have IC50 values significantly lower than those of established drugs .

Q & A

Basic Question: What are the optimal synthetic routes for 5-(4-Fluorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole, and how is purity ensured?

Methodological Answer:
The synthesis typically involves cyclization reactions between a fluorophenyl-substituted precursor and a piperidine-containing nitrile or amidoxime. For example, analogous oxadiazole derivatives are synthesized via coupling reactions under reflux conditions, followed by purification using flash column chromatography (SiO₂, hexane:ethyl acetate gradients) to achieve >95% purity . Structural confirmation employs 1^1H NMR, 13^13C NMR, and HRMS, while purity is validated via HPLC or SFC (Supercritical Fluid Chromatography), as demonstrated in related oxadiazole syntheses .

Basic Question: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. 19^19F NMR is critical for verifying fluorophenyl group integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FTIR : Identifies functional groups (e.g., C=N stretches at ~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though this requires high-purity samples .

Advanced Question: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl or piperidinyl vs. pyrrolidinyl) influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies on analogous oxadiazoles reveal:

  • Fluorophenyl Group : Enhances metabolic stability and binding affinity to hydrophobic pockets in targets (e.g., enzyme active sites) .
  • Piperidine Substitution : The basic nitrogen in piperidine improves solubility and may facilitate interactions with charged residues in biological targets .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents increase electrophilicity, potentially enhancing reactivity in pro-drug activation .
    Experimental design should compare IC50_{50} values across modified derivatives using assays like caspase activation (apoptosis) or microbial growth inhibition .

Advanced Question: How can researchers resolve contradictions in biological activity data across different cell lines?

Methodological Answer:
Discrepancies (e.g., high activity in breast cancer cells but inactivity in colorectal lines) may arise from:

  • Target Expression Variability : Use Western blotting or qPCR to quantify putative targets (e.g., TIP47, an apoptosis-related protein) across cell lines .
  • Metabolic Differences : Evaluate cytochrome P450 activity or glutathione levels, which may detoxify the compound in resistant lines .
  • Membrane Permeability : Assess logP values; highly lipophilic derivatives may penetrate certain membranes more effectively .
    Controlled experiments with isogenic cell lines (varying only the target gene) can isolate these factors .

Advanced Question: What mechanistic hypotheses exist for this compound’s pharmacological activity, and how are they tested?

Methodological Answer:
Proposed mechanisms include:

  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays verify G1_1 phase arrest and programmed cell death .
  • Receptor Binding : Competitive binding assays (e.g., fluorescence polarization) using purified receptors (e.g., α7 nicotinic acetylcholine receptors) quantify affinity .
  • Enzyme Inhibition : Kinase or protease inhibition is tested via colorimetric assays (e.g., ADP-Glo™ for kinases) .
    Photoaffinity labeling, as used in identifying TIP47 as a target for related oxadiazoles, can map interaction sites .

Advanced Question: How is computational chemistry applied to optimize this compound’s design?

Methodological Answer:

  • Docking Studies : Tools like AutoDock Vina predict binding poses in target proteins (e.g., IGF-II receptor), guided by crystallographic data .
  • QSAR Modeling : Regression models correlate substituent properties (e.g., Hammett σ constants) with bioactivity, enabling predictive design .
  • MD Simulations : Molecular dynamics assess stability of ligand-target complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Oxadiazoles are generally stable at room temperature but degrade under strong UV light or acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via LC-MS .
  • Storage : Store at -20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .

Advanced Question: What strategies mitigate off-target effects in preclinical studies?

Methodological Answer:

  • Selectivity Screening : Profile the compound against a panel of related targets (e.g., kinase or GPCR libraries) to identify cross-reactivity .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies unintended protein interactions .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to limit activity to specific tissues .

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